2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine
Description
2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 2 and a 1,2,4-oxadiazole ring at position 4. The oxadiazole moiety is further functionalized with a sulphonylmethyl group linked to a 4-fluorobenzyl substituent. This structure combines electron-withdrawing groups (chlorine, sulphonyl) and aromatic systems (pyridine, fluorobenzyl), conferring unique physicochemical and biological properties.
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-[(4-fluorophenyl)methylsulfonylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O3S/c16-13-6-3-11(7-18-13)15-19-14(20-23-15)9-24(21,22)8-10-1-4-12(17)5-2-10/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPOKQOQFSWSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CC2=NOC(=N2)C3=CN=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate amidoxime with a carboxylic acid derivative under dehydrating conditions.
Introduction of the sulphonyl group: The sulphonyl group can be introduced via sulphonylation reactions using sulfonyl chlorides.
Attachment of the fluorobenzyl group: This step involves the nucleophilic substitution of a suitable fluorobenzyl halide.
Final assembly: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and sulphonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Materials Science: It is explored for use in the development of advanced materials, including polymers and coatings.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and targets.
Industrial Applications: It is investigated for its potential use in the synthesis of other complex organic molecules and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl) Derivatives
These derivatives feature a pyridine ring substituted with chlorine and an aminophenyl group. Unlike the target compound, they lack the sulphonylmethyl-oxadiazole system but share the chloropyridine scaffold. Substituents like -NO₂, -Br, or -OCH₃ on the phenyl ring alter electronic properties, impacting solubility and binding affinity. For example, nitro groups increase polarity, enhancing interactions with hydrophobic enzyme pockets .
Thiazole- and Imidazole-Containing Analogues
Compounds such as 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile () replace the oxadiazole with thiazole rings. The sulphonyl group in the target compound may improve solubility compared to thiazole derivatives, which often exhibit lower aqueous solubility due to reduced polarity .
Fluorobenzyl-Substituted Derivatives
The 4-fluorobenzyl group in the target compound distinguishes it from analogues with non-fluorinated benzyl substituents.
Physicochemical Properties
A comparative analysis of key properties is summarized below:
* Calculated based on molecular formula C₁₆H₁₂ClFN₃O₃S.
- Melting Points: The target compound’s sulphonyl group likely increases melting points compared to non-sulphonylated analogues (e.g., thiazole derivatives in ). However, nitro-substituted pyridines (e.g., 287°C in ) exhibit higher melting points due to stronger dipole-dipole interactions .
- Solubility : The sulphonylmethyl group enhances water solubility compared to methyl or ethyl substituents, as observed in analogues with -CH₃ or -CH₂CH₃ groups .
Antimicrobial Activity
Sulphonyl-containing compounds, like the target, demonstrate enhanced antimicrobial efficacy compared to non-sulphonylated derivatives. For instance, Dinakaran et al. (2012) reported that sulphonyl groups improve membrane permeability in Gram-negative bacteria, a property absent in analogues with simple methyl substituents .
Kinase Inhibition
The fluorobenzyl-sulphonyl motif in the target compound may mimic ATP-binding motifs in kinases. Chen et al. (2006) showed that similar pyridine-oxadiazole hybrids inhibit EGFR kinase with IC₅₀ values < 1 μM, outperforming imidazole-based inhibitors due to better electronic complementarity .
Biological Activity
The compound 2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is . The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Chlorine Atom | Present at the 2-position on the pyridine ring |
| Fluorobenzyl Group | Attached via a sulfonyl linkage |
| Oxadiazole Ring | Contributes to the compound's bioactivity |
Antimicrobial Properties
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial activities. In particular, derivatives similar to 2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine have shown efficacy against various bacterial strains.
- Mechanism of Action : The antimicrobial action is often attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Case Studies :
- A study evaluating various oxadiazole derivatives found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli .
- Another investigation demonstrated that modifications on the oxadiazole structure could enhance activity against Enterococcus faecalis and Bacillus cereus .
Cytotoxicity and Selectivity
The biological activity of this compound also extends to cytotoxic effects on cancer cell lines:
- Cytotoxicity Assays : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting potential as an anticancer agent.
- Selectivity : The selectivity index (SI) indicates that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, making it a candidate for further development .
Summary of Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of 2-Chloro-5-(3-{[(4-fluorobenzyl)sulphonyl]methyl}-1,2,4-oxadiazol-5-yl)pyridine:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
